1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]ethan-1-one
Description
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Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-18(20-8-7-13-4-1-2-5-14(13)12-20)11-15-10-16(22-19-15)17-6-3-9-23-17/h1-6,9-10H,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJWRXOARVPDLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]ethan-1-one is a novel derivative of tetrahydroisoquinoline and oxazole, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The tetrahydroisoquinoline moiety is known for its ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. The oxazole and thiophene rings may enhance the lipophilicity and bioavailability of the compound, allowing it to cross the blood-brain barrier effectively.
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in mood regulation and neuroprotection.
- Enzyme Inhibition : It could inhibit enzymes that metabolize neurotransmitters, thereby increasing their availability in synaptic clefts.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities:
| Activity | Description |
|---|---|
| Antioxidant | Protects cells from oxidative stress by scavenging free radicals. |
| Antidepressant | Modulates neurotransmitter levels to alleviate symptoms of depression. |
| Antinociceptive | Reduces pain perception by acting on pain pathways in the central nervous system. |
| Anti-inflammatory | Inhibits inflammatory mediators and pathways. |
| Neuroprotective | Protects neurons from damage in neurodegenerative conditions. |
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antidepressant Activity :
- Neuroprotection :
- Pain Management :
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds similar to 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]ethan-1-one exhibit significant anticancer properties. For instance, derivatives of tetrahydroisoquinoline have been synthesized and tested for their efficacy against various cancer cell lines. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
2. Neuropharmacological Effects
Compounds containing the tetrahydroisoquinoline structure have been investigated for their potential as neuroprotective agents. They may enhance dopamine receptor activity and offer therapeutic benefits for neurodegenerative diseases such as Parkinson's disease. The compound's ability to act as a positive allosteric modulator of dopamine receptors suggests its potential use in treating disorders characterized by dopaminergic dysfunction .
3. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of similar compounds. Through molecular docking studies, certain derivatives have been identified as inhibitors of key inflammatory mediators such as lipoxygenase. This suggests that this compound could be developed into a therapeutic agent for inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
| Study | Findings | |
|---|---|---|
| Anticancer Study | Tested against MDA-MB231 cell line; significant inhibition observed | Demonstrated potential as an anticancer agent |
| Neuropharmacology Research | Enhanced dopamine receptor activity noted | Potential therapeutic application in neurodegenerative diseases |
| Inflammation Inhibition | Identified as a lipoxygenase inhibitor in silico | Suggests use in treating inflammatory conditions |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxazole formation | Nitrile, acetic acid, reflux, 4 hr | 70–85 | |
| Amide coupling | EDCI/HOBt, DMF, RT, 12 hr | 60–75 |
Which spectroscopic and crystallographic methods are critical for structural validation?
Answer:
A combination of techniques ensures accurate structural confirmation:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on tetrahydroisoquinoline (δ 3.5–4.5 ppm, multiplet) and thiophene (δ 6.8–7.5 ppm) ().
- ¹³C NMR : Confirms carbonyl (C=O, ~200 ppm) and oxazole carbons ().
- Infrared Spectroscopy (IR) : Detects C=O stretch (~1680 cm⁻¹) and C-N bonds (~1250 cm⁻¹) ().
- X-ray crystallography : SHELX/ORTEP-III refines bond lengths/angles (e.g., C=O bond: 1.22 Å) .
Advanced Tip : Resolve ambiguous NOE correlations using 2D NMR (COSY, HSQC) to assign stereochemistry ().
How can researchers address contradictions between computational predictions and experimental spectral data?
Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:
- Conformational sampling : Use molecular dynamics (MD) simulations to model multiple conformers ().
- Solvent correction : Apply implicit solvent models (e.g., PCM) in DFT calculations to match experimental NMR shifts ().
- Cross-validation : Compare experimental IR/Raman spectra with computed vibrational modes ().
Example : If computed ¹H NMR shifts deviate by >0.5 ppm, re-examine protonation states or tautomeric forms ().
What experimental designs are recommended for evaluating biological activity?
Answer:
Focus on target-specific assays guided by structural analogs:
- Anti-microbial assays :
- MIC determination : Use broth microdilution against S. aureus and E. coli ().
- Controls : Include ciprofloxacin (positive) and DMSO (negative) ().
- Enzyme inhibition : Screen against COX-2 or CYP450 isoforms via fluorometric assays ().
- Cytotoxicity : Test on HEK-293 cells using MTT assays (IC₅₀) to rule off-target effects ().
Q. Table 2: Bioactivity Data from Structural Analogs
| Compound Class | Target Activity | IC₅₀/MIC (μM) | Reference |
|---|---|---|---|
| Thiadiazole derivatives | COX-2 inhibition | 0.8–2.5 | |
| Oxazole-quinoline hybrids | S. aureus (MIC) | 12.5–25 |
How can reaction yields be improved while minimizing side products?
Answer:
Optimize kinetic and thermodynamic factors:
- Catalyst screening : Use Pd(OAc)₂ for Suzuki couplings (thiophene-aryl bonds) ().
- Purification : Employ flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) ().
- Byproduct analysis : Monitor reactions via TLC or LC-MS to identify intermediates ().
Case Study : Replacing acetic acid with trifluoroacetic acid (TFA) in cyclization steps increased yields by 15% due to enhanced protonation ().
What computational tools predict binding modes and pharmacokinetic properties?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 active site) ().
- ADMET prediction : Use SwissADME to assess logP (<5), solubility, and CYP inhibition ().
- MD simulations : GROMACS for stability analysis of ligand-protein complexes (≥50 ns trajectories) ().
Example : Docking of thiophene-oxazole analogs into the COX-2 pocket revealed hydrogen bonds with Tyr355 and Val523 ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
